molecular formula C10H24I2N4 B12729570 1-(3-Guanidinopropyl)-1-methylpiperidinium iodide hydriodide CAS No. 93906-21-9

1-(3-Guanidinopropyl)-1-methylpiperidinium iodide hydriodide

Katalognummer: B12729570
CAS-Nummer: 93906-21-9
Molekulargewicht: 454.13 g/mol
InChI-Schlüssel: CTXKQOIGNRGRMI-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Guanidinopropyl)-1-methylpiperidinium iodide hydriodide is a compound that belongs to the class of guanidine derivatives Guanidine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine

Vorbereitungsmethoden

The synthesis of 1-(3-Guanidinopropyl)-1-methylpiperidinium iodide hydriodide typically involves the reaction of 1-methylpiperidine with 3-guanidinopropyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Analyse Chemischer Reaktionen

1-(3-Guanidinopropyl)-1-methylpiperidinium iodide hydriodide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(3-Guanidinopropyl)-1-methylpiperidinium iodide hydriodide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-(3-Guanidinopropyl)-1-methylpiperidinium iodide hydriodide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

1-(3-Guanidinopropyl)-1-methylpiperidinium iodide hydriodide can be compared with other guanidine derivatives, such as:

Eigenschaften

CAS-Nummer

93906-21-9

Molekularformel

C10H24I2N4

Molekulargewicht

454.13 g/mol

IUPAC-Name

2-[3-(1-methylpiperidin-1-ium-1-yl)propyl]guanidine;iodide;hydroiodide

InChI

InChI=1S/C10H23N4.2HI/c1-14(7-3-2-4-8-14)9-5-6-13-10(11)12;;/h2-9H2,1H3,(H4,11,12,13);2*1H/q+1;;/p-1

InChI-Schlüssel

CTXKQOIGNRGRMI-UHFFFAOYSA-M

Kanonische SMILES

C[N+]1(CCCCC1)CCCN=C(N)N.I.[I-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.